molecular formula C7H9NO B8389254 3-(Tetrahydrofuran-3-yl)acrylonitrile

3-(Tetrahydrofuran-3-yl)acrylonitrile

Cat. No. B8389254
M. Wt: 123.15 g/mol
InChI Key: UFAJOOWJBBPWOQ-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

Tetrahydro-3-furanmethanol (0.96 mL, 10 mmol) was oxidized to tetrahydrofuran-3-carbaldehyde (assume 50%) via the TPAP/MNO oxidation procedure described for 3-(tetrahydro-furan-2-yl)-propylamine. Wittig reaction of the crude aldehyde with (cyanomethyl)triphenylphosphonium chloride as described for 3-(tetrahydrofuran-2-yl)propylaamine gave 3-(tetrahydrofuran-3-yl)acrylonitrile (3.3 mmol) as a 2:1 mixture (1H NMR) of the E/Z isomers after column chromatography (10% Et2O/CH2Cl2 elutant). Hydrogenation of 3-(tetrahydrofuran-3-yl)acrylonitrile in the presence of Raney Ni as detailed for 3-(tetrahydro-furan-2-yl)-propylamine gave 3-(tetrahydrofuran-3-yl) propylamine. (33% yield). ESI-MS (m/z) 130 [M+H]+.
Name
Et2O CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6]O)[CH2:2]1.O1CCC(C=O)C1.O1CCCC1C[CH2:21][CH2:22][NH2:23].[Cl-].C(C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#N>CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O.CCOCC.C(Cl)Cl>[O:1]1[CH2:5][CH2:4][CH:3]([CH:6]=[CH:21][C:22]#[N:23])[CH2:2]1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Et2O CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(Cl)Cl
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
O1CC(CC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(CC1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC1)CCCN
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(#N)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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